7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
7-(4-Bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative, a heterocyclic scaffold with demonstrated pharmacological relevance. Its molecular formula is C₁₉H₁₅BrFN₃OS (molar mass: 420.31 g/mol) . The structure features:
- A 4-bromophenyl group at position 7, contributing to hydrophobic interactions and halogen bonding.
- A 4-(2-fluorophenyl)piperazine moiety at position 2, which enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the fluorophenyl group’s electron-withdrawing effects .
- A thieno[3,2-d]pyrimidin-4-one core, a fused bicyclic system that stabilizes π-π stacking interactions in biological targets .
This compound is part of a broader class of pyrimidine derivatives, which are extensively studied for their roles in kinase inhibition, antimicrobial activity, and central nervous system (CNS) modulation .
Properties
IUPAC Name |
7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQLMMYTTVNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
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Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: : This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-4(3H)-one core structure. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
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Introduction of the 4-Bromophenyl Group: : The 4-bromophenyl group can be introduced through a halogenation reaction, where a suitable precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
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Attachment of the 4-(2-Fluorophenyl)piperazin-1-yl Group: : This step involves the nucleophilic substitution of a suitable leaving group on the thieno[3,2-d]pyrimidin-4(3H)-one core with the 4-(2-fluorophenyl)piperazin-1-yl group. Common reagents for this step include piperazine derivatives and appropriate bases to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the thieno[3,2-d]pyrimidin-4(3H)-one core. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
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Reduction: : Reduction reactions can occur at the bromophenyl or fluorophenyl groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group. Common reagents include nucleophiles such as amines or thiols and electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, or chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base, electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidin derivatives, including the compound , as anticancer agents. These compounds exhibit activity against various cancer cell lines, primarily through mechanisms involving the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
- Mechanism of Action : The compound has been shown to inhibit the activity of certain protein kinases associated with tumor growth. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells.
- Case Studies :
Neuropharmacological Applications
The compound's structural features suggest potential applications in treating neurological disorders. The piperazine moiety is known for its affinity for serotonin receptors, which are important targets in the treatment of anxiety and depression.
- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain and thereby improving mood and anxiety symptoms.
- Case Studies :
Summary of Findings
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The 4-bromophenyl group in the target compound increases lipophilicity (clogP ≈ 3.8) compared to analogues with smaller substituents (e.g., 2-fluorophenyl , clogP ≈ 2.9) .
- Piperazine-containing derivatives (e.g., the target compound and ) exhibit moderate aqueous solubility (~10–50 µM) due to the basic nitrogen in piperazine .
Receptor Binding Profiles
- 4-(2-Fluorophenyl)piperazine in the target compound shows affinity for 5-HT₁A receptors (Ki ≈ 15 nM), comparable to analogues with 4-chlorophenylpiperazine (Ki ≈ 20 nM) .
- Replacement of bromophenyl with pyridinyl (e.g., ) reduces affinity for dopamine D₂ receptors by 40%, highlighting the importance of halogen interactions .
Biological Activity
The compound 7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class and has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and bromophenyl and fluorophenyl groups. The presence of these substituents is believed to influence its biological activity significantly.
Antimicrobial Activity
Research has indicated that compounds containing piperazine derivatives exhibit varying degrees of antimicrobial activity. A study on similar piperazine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported for several synthesized compounds. Notably, compounds with bulky substituents at the C-7 position showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent investigations into related thienopyrimidine derivatives have shown promising anticancer properties. For instance, novel N-acyl hydrazone compounds derived from thienopyrimidine structures exhibited selective antiproliferative effects against various cancer cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development in oncology.
Inhibition of Nucleoside Transporters
The compound's structural analogs have been studied for their ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial in regulating adenosine levels in cells. One such analog was identified as a selective inhibitor for ENT2 over ENT1, indicating that modifications in the piperazine ring can enhance selectivity and potency . This suggests that the target compound may also possess similar inhibitory properties.
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperazine-containing compounds reveal that modifications at specific positions significantly affect biological activity. For example:
- Substituent Variability : The introduction of halogenated phenyl groups (e.g., bromine and fluorine) at strategic locations has been linked to increased lipophilicity and improved interaction with biological targets .
- Piperazine Modifications : Variations in the piperazine moiety have shown to alter the binding affinity to targets such as DNA gyrase, which is essential for bacterial DNA replication .
Case Study 1: Antibacterial Evaluation
A series of synthesized thienopyrimidine derivatives were evaluated for their antibacterial efficacy. The study reported that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant bacterial infections .
Case Study 2: Anticancer Screening
In a study focused on anticancer activity, compounds derived from thienopyrimidine were tested against various cancer cell lines. The results indicated that some derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways . This highlights the compound's potential as a scaffold for developing new anticancer agents.
Q & A
Q. What experimental methods are recommended for structural elucidation of this compound, and how can crystallographic refinement address challenges in resolving its piperazine-thienopyrimidine core?
Answer: X-ray crystallography is the gold standard for structural determination. Use SHELXL for refinement, which handles small-molecule structures with precision, especially for resolving torsional angles in the piperazine ring and bromophenyl substituent . For accurate electron density mapping, collect high-resolution data (<1.0 Å) to mitigate disorder in the fluorophenyl group. SHELXD/SHELXE can assist in phase determination for challenging datasets . Pair with NMR (¹H/¹³C) to cross-validate solution-phase conformation, particularly for verifying non-coplanar aromatic systems.
Q. How can one design a scalable synthesis route for this compound while minimizing side products from competing piperazine alkylation?
Answer: A one-pot multi-component reaction is optimal. Use a thienopyrimidin-4-one scaffold and react with 4-(2-fluorophenyl)piperazine under Buchwald-Hartwig amination conditions (Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, 110°C in toluene) . To suppress N-alkylation byproducts, pre-activate the piperazine with TMSCl to enhance nucleophilicity at the desired nitrogen. Monitor reaction progress via LC-MS to isolate intermediates if cross-coupling efficiency drops below 80%.
Q. What in vitro assays are suitable for preliminary pharmacological screening, given its structural similarity to kinase inhibitors like GDC-0941?
Answer: Prioritize kinase inhibition assays (e.g., PI3Kα, ERK1/2) due to the thienopyrimidine core’s known affinity for ATP-binding pockets . Use fluorescence polarization (FP) assays with recombinant enzymes (IC₅₀ determination at 1–10 µM). Pair with cytotoxicity profiling in cancer cell lines (e.g., SK-N-SH neuroblastoma) using MTT assays . Include selectivity panels against off-target GPCRs (e.g., sigma-2 receptors) to assess specificity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between crystallographic data and solution-phase NMR spectra for the fluorophenyl-piperazine moiety?
Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model torsional energy landscapes of the piperazine-fluorophenyl bond. Compare Boltzmann-weighted NMR chemical shifts (via GIAO method) with experimental data to identify dominant conformers . If crystal packing forces induce non-physiological conformations (e.g., chair vs. boat piperazine), use molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) to reconcile solution-phase dynamics .
Q. What strategies optimize metabolic stability without compromising target affinity when modifying the bromophenyl substituent?
Answer: Replace the 4-bromophenyl group with bioisosteres (e.g., 4-chlorophenyl, 4-CF₃) to maintain hydrophobic interactions while reducing oxidative dehalogenation . Introduce deuterium at metabolically labile C-H positions (e.g., ortho to bromine) to slow CYP450-mediated degradation. Validate via microsomal stability assays (human liver microsomes, NADPH cofactor) and correlate with LogP (aim for 2.5–3.5) .
Q. How can cryo-EM or neutron diffraction clarify the role of the thienopyrimidin-4-one ring in target binding when X-ray data lacks resolution?
Answer: Cryo-EM (2.5–3.0 Å resolution) is ideal for studying ligand-protein complexes in flexible regions. For hydrogen-bonding interactions involving the pyrimidin-4-one carbonyl, neutron diffraction (at ≤1.5 Å) can map protonation states of key residues (e.g., catalytic lysines in kinases) . Pair with mutagenesis (e.g., K833A in PI3Kα) to validate binding hypotheses derived from density maps.
Q. What statistical approaches address batch-to-batch variability in biological activity caused by residual palladium catalysts?
Answer: Implement ICP-MS to quantify Pd levels (acceptance threshold: ≤10 ppm). Use multivariate regression to correlate Pd content with IC₅₀ shifts. If variability persists, introduce a chelating resin (e.g., SiliaBond® DMT) during purification. Apply ANOVA to compare activity across batches, ensuring p < 0.05 for significance .
Data Contradiction Analysis
Q. How to resolve conflicting SAR data between enzymatic assays (high potency) and cell-based assays (low efficacy)?
Answer: Assess membrane permeability via PAMPA (expected Pe > 5 × 10⁻⁶ cm/s). If permeability is low, modify the thienopyrimidine core with ionizable groups (e.g., tertiary amines) to enhance uptake . Alternatively, use nanoformulations (liposomes, 50–100 nm size) to bypass efflux pumps. Validate via intracellular concentration measurements (LC-MS/MS) .
Q. When crystallographic and molecular docking predictions disagree on binding poses, what integrative techniques validate the true binding mode?
Answer: Employ TR-SFX (time-resolved serial femtosecond crystallography) to capture ligand-induced conformational changes. Complement with DEER spectroscopy to measure distances between spin-labeled protein residues and the bromophenyl group . Use these metrics to refine docking parameters (e.g., AutoDock Vina scoring function weights) iteratively.
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Relevance |
|---|---|---|
| LogP | 3.2 (HPLC) | Predicts blood-brain barrier permeability |
| Solubility (PBS, pH 7.4) | 12 µM (shake-flask) | Guides formulation for in vivo studies |
| Plasma Protein Binding | 92% (equilibrium dialysis) | Impacts free drug concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
